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molecular formula C6H10O3 B1214536 2-Oxohexanoic acid CAS No. 2492-75-3

2-Oxohexanoic acid

Cat. No. B1214536
M. Wt: 130.14 g/mol
InChI Key: XNIHZNNZJHYHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259489

Procedure details

Ethyl n-hexanoate and diethyl oxalate were subjected to Claisen condensation, and then hydrolyzed to form 2-oxo-n-hexanoic acid. This product was then condensed with diaminomaleonitrile to form 9.1 g (0.042 mole) of 2,3-dicyano-5-hydroxy-6-n-pentylpyrazine (m.p. 61°-64° C.). The product was dissolved in 120 g of phosphorus oxychloride, and 3.32 g (0.042 mole) of pyridine was added. The mixture was refluxed for 5 hours, and then worked up in the same way as in Example 3 and the resulting oily product was concentrated under reduced pressure. The resulting product was chromatographed on a silica gel column with benzene as an eluent to afford 6.0 g (yield 61%) of 2,3-dicyano-5-chloro-6-n-pentyl-pyrazine as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C(OCC)(=O)C(OCC)=[O:13]>>[O:13]=[C:2]([CH2:3][CH2:4][CH2:5][CH3:6])[C:1]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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